molecular formula C16H15N3O5S2 B8523621 methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B8523621
M. Wt: 393.4 g/mol
InChI Key: IURVXNSSIPITBL-UHFFFAOYSA-N
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Description

methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials may include substituted pyridines, thieno[3,2-d]pyrimidines, and methylsulfonyl reagents. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.

Chemical Reactions Analysis

Types of Reactions

methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines and pyridine derivatives. Examples may include:

  • Thieno[3,2-d]pyrimidine-6-carboxylates
  • Pyridine-3-yl derivatives

Uniqueness

methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a complex and versatile compound with potential applications in various scientific fields

Properties

Molecular Formula

C16H15N3O5S2

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O5S2/c1-8-5-6-9(14(18-8)23-2)11-12-10(25-13(11)15(20)24-3)7-17-16(19-12)26(4,21)22/h5-7H,1-4H3

InChI Key

IURVXNSSIPITBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC)OC

Origin of Product

United States

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